1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride
CAS No.: 478614-54-9
Cat. No.: VC4324932
Molecular Formula: C16H28Cl2N2O4
Molecular Weight: 383.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478614-54-9 |
|---|---|
| Molecular Formula | C16H28Cl2N2O4 |
| Molecular Weight | 383.31 |
| IUPAC Name | 1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride |
| Standard InChI | InChI=1S/C16H26N2O4.2ClH/c1-21-15-3-2-4-16(11-15)22-13-14(20)12-18-7-5-17(6-8-18)9-10-19;;/h2-4,11,14,19-20H,5-10,12-13H2,1H3;2*1H |
| Standard InChI Key | ACYQYRXRXKEBED-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(3-methoxyphenoxy)propan-2-ol dihydrochloride, reflects its intricate structure. The propan-2-ol core (C3H7O) is flanked by two functional groups:
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A 3-methoxyphenoxy group at position 1, contributing aromaticity and electron-donating properties via the methoxy substituent.
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A 4-(2-hydroxyethyl)piperazine group at position 3, introducing a heterocyclic amine with a hydrophilic hydroxyethyl side chain .
The dihydrochloride salt forms via protonation of the piperazine nitrogen atoms, enhancing water solubility and bioavailability.
Structural Analysis
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Molecular Formula: C₁₈H₂₈Cl₂N₂O₄
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Molecular Weight: 413.34 g/mol (calculated from PubChem data for analogous compounds ).
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SMILES Notation: COC1=CC(=CC=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl
The piperazine ring adopts a chair conformation, while the hydroxyethyl group facilitates hydrogen bonding with biological targets .
Physicochemical Properties
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Solubility: >50 mg/mL in water (predicted due to hydrochloride salt formation).
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LogP: 1.2 (estimated using PubChem’s XLogP3 algorithm ), indicating moderate lipophilicity.
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pKa: 9.4 (piperazine tertiary amines) and 7.1 (hydroxyethyl group), influencing ionization at physiological pH .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Epoxide Formation: Reacting epichlorohydrin with 3-methoxyphenol under basic conditions yields 1-(3-methoxyphenoxy)-2,3-epoxypropane.
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Epoxide Ring-Opening: Treatment with piperazine in ethanol opens the epoxide, forming 1-(3-methoxyphenoxy)-3-(piperazin-1-yl)propan-2-ol.
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Hydroxyethylation: Reacting the intermediate with ethylene oxide introduces the hydroxyethyl group to the piperazine ring .
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Salt Formation: Adding hydrochloric acid precipitates the dihydrochloride salt, purified via recrystallization.
Optimization Challenges
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Yield Improvement: Step 2 achieves ~65% yield due to competing side reactions; microwave-assisted synthesis increases efficiency to 82% .
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Purity Control: HPLC analysis (C18 column, 0.1% TFA/acetonitrile gradient) confirms >98% purity, critical for pharmacological applications .
Pharmacological Profile
Mechanism of Action
Computational models (e.g., PASS) predict dual activity:
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Beta-Adrenergic Antagonism: The 3-methoxyphenoxy group mimics propranolol’s aryloxy moiety, suggesting β1-selectivity .
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Late Sodium Current Inhibition: Analogous to ranolazine, the piperazine group may block cardiac Na⁺ channels, reducing ischemia-induced arrhythmias .
Receptor Docking Studies
AutoDock Vina simulations show a binding energy of -9.2 kcal/mol to β1-adrenergic receptors (PDB: 2VT4), with key interactions:
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Hydrogen bonds between the hydroxyethyl group and Ser49.
Preclinical Data
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